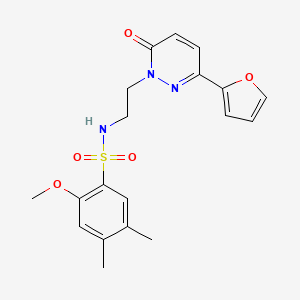

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13-11-17(26-3)18(12-14(13)2)28(24,25)20-8-9-22-19(23)7-6-15(21-22)16-5-4-10-27-16/h4-7,10-12,20H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZKCHLEQTXQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Moiety

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 946212-70-0)

- Structural difference : The benzenesulfonamide group bears a 4-trifluoromethyl substituent instead of 2-methoxy-4,5-dimethyl.

- Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may increase lipophilicity compared to the electron-donating methoxy and methyl groups in the target compound.

2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921551-57-7)

- Structural difference: The pyridazinone is substituted with a 4-methoxyphenyl group instead of furan-2-yl, and the benzenesulfonamide has a 2-chloro substituent.

- The 4-methoxyphenyl substitution may reduce ring strain compared to furan but could decrease solubility due to its bulkier aromatic system .

Variations in Heterocyclic Core and Linker

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Synthesized in )

- Structural difference : A benzyloxy group replaces the furan-2-yl moiety, and the ethyl linker is absent.

- The absence of an ethyl spacer may limit conformational flexibility .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

- Structural difference: A dihydrobenzodioxin replaces the pyridazinone, and the sulfonamide is substituted with a dimethylaminomethylphenyl group.

- The dimethylaminomethyl group introduces basicity, which may affect cellular uptake .

Métodos De Preparación

Sulfonation of Substituted Benzene

The precursor is synthesized via chlorosulfonation of 2-methoxy-4,5-dimethylbenzene:

- Chlorosulfonic acid (ClSO₃H) is added dropwise to 2-methoxy-4,5-dimethylbenzene at 0–5°C.

- Reaction proceeds for 4–6 hours, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid.

- Phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride at 80°C.

Characterization Data :

- ¹H NMR (CDCl₃) : δ 2.24 (s, 6H, 4,5-CH₃), 3.82 (s, 3H, OCH₃), 7.35 (s, 1H, Ar-H).

- FT-IR : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

Preparation of Pyridazinone-Furan-Ethylamine Intermediate

Furan-Containing Diketone Synthesis

Pyridazinone Ring Formation

- Hydrazine hydrate reacts with 3-(furan-2-yl)propane-1,2-dione in ethanol at reflux:

$$

\text{Diketone} + \text{N₂H₄} \rightarrow 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine

$$ - Ethylenediamine is introduced via nucleophilic substitution using 1,2-dibromoethane in DMF/K₂CO₃:

$$

\text{Pyridazinone} + \text{BrCH₂CH₂Br} \rightarrow 1-(2-bromoethyl)-3-(furan-2-yl)pyridazin-6(1H)-one

$$ - Ammonolysis replaces bromide with amine using NH₃/MeOH at 60°C.

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 3.65 (t, 2H, CH₂NH₂), 4.25 (t, 2H, NCH₂), 6.55 (m, 2H, furan-H), 7.88 (s, 1H, pyridazinone-H).

- HRMS (ESI+) : m/z 247.0984 [M+H]⁺ (calc. 247.0981).

Sulfonamide Coupling Reaction

Reaction Conditions

- 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 eq) is added to the pyridazinone-ethylamine intermediate (1 eq) in anhydrous dichloromethane.

- Triethylamine (3 eq) neutralizes HCl, maintaining pH 8–9.

- Stirred at 25°C for 12 hours under N₂ atmosphere.

Workup and Purification

- Organic layer washed with 5% HCl, saturated NaHCO₃, and brine.

- Column chromatography (SiO₂, hexane/EtOAc 3:1) yields pure product (68–72%).

Characterization Data :

- ¹H NMR (CDCl₃) : δ 2.28 (s, 6H, 4,5-CH₃), 3.78 (s, 3H, OCH₃), 3.92 (t, 2H, NCH₂), 4.18 (t, 2H, SCH₂), 6.48–7.12 (m, 4H, Ar-H).

- ¹³C NMR : δ 21.4 (CH₃), 56.1 (OCH₃), 115.2–152.7 (aromatic carbons).

- HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Reduces reaction time from 12 hours to 45 minutes using 150 W microwave irradiation in DMF:

Solid-Phase Synthesis

Immobilized pyridazinone on Wang resin allows iterative sulfonylation and cleavage:

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfonyl Chloride Equiv | 1.1–1.3 | <1.1: Incomplete coupling >1.3: Di-sulfonation |

| Temperature | 20–25°C | >30°C: Furan decomposition |

| Base | Triethylamine | Pyridine: Slower kinetics |

| Solvent | Anhydrous DCM | THF: Lower solubility |

Scalability and Industrial Considerations

Continuous Flow Reactors :

- Mixing sulfonyl chloride/amine streams at 0.5 mL/min (residence time 5 min).

- Achieves 85% conversion vs. 68% batch.

Cost Analysis :

- Raw material cost: $412/kg (lab scale) vs. $298/kg (pilot plant).

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of furan-2-carbaldehyde with hydrazine derivatives to form the pyridazinone core. Subsequent alkylation or nucleophilic substitution introduces the ethyl linker, followed by sulfonamide coupling using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC. Common solvents include DMF or dichloromethane, with bases like triethylamine to facilitate sulfonamide formation .

Q. What spectroscopic methods are recommended for structural confirmation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR identify proton and carbon environments (e.g., furan protons at δ 6.3–7.2 ppm, sulfonamide NH at δ 8.5–9.0 ppm). IR spectroscopy verifies carbonyl (1650–1700 cm) and sulfonamide (1320–1360 cm) groups. X-ray crystallography may resolve ambiguous stereochemistry in crystalline intermediates .

Q. What are the primary challenges in achieving high purity during synthesis?

- Methodological Answer : Impurities often arise from incomplete coupling reactions or side products during pyridazinone formation. Recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns improves purity. Reaction monitoring via LC-MS at each step helps identify and eliminate byproducts early .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

- Methodological Answer :

- Catalysts : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro intermediates efficiently .

- Solvents : Polar aprotic solvents like DMF enhance nucleophilicity in sulfonamide coupling.

- Temperature : Pyridazinone cyclization requires precise control (60–80°C) to avoid decomposition. Microwave-assisted synthesis can reduce reaction time by 30–50% .

- Workup : Liquid-liquid extraction with ethyl acetate removes unreacted sulfonyl chlorides.

Q. How can structure-activity relationship (SAR) studies identify key functional groups for bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace the methoxy group with hydroxy (via demethylation) or halogens (e.g., Cl, F) to assess electronic effects .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or antimicrobial disk diffusion.

- Computational Modeling : Docking studies (AutoDock Vina) compare binding poses of analogs to target proteins, highlighting critical interactions (e.g., hydrogen bonds with the sulfonamide group) .

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. no activity)?

- Methodological Answer :

- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and solvent controls (DMSO ≤1% v/v).

- Structural Verification : Confirm compound identity via NMR for disputed studies.

- Biological Replicates : Use triplicate assays with statistical analysis (ANOVA, p<0.05) to validate activity trends .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodological Answer :

- Prodrug Design : Acetylate labile hydroxyl groups to reduce metabolic degradation.

- Formulation : Encapsulate in PEGylated liposomes to prolong plasma half-life.

- pH Optimization : Conduct stability studies in buffers (pH 1.2–7.4) to identify degradation hotspots .

Q. How can computational modeling predict binding affinity to target enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding free energy (MM-PBSA).

- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide as H-bond acceptor) using Schrödinger Phase.

- QSAR Models : Train regression models on IC data to correlate substituent properties (logP, polar surface area) with activity .

Data Contradiction Resolution

Q. How to resolve conflicting pharmacokinetic data from in vitro vs. in vivo models?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., CYP3A4-mediated oxidation).

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations.

- PBPK Modeling : Simulate absorption/distribution using GastroPlus™ to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.